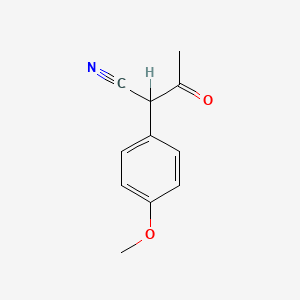

2-(4-Methoxyphenyl)-3-oxobutanenitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxyphenyl)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)11(7-12)9-3-5-10(14-2)6-4-9/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHYZFMBSVFQPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279310 | |

| Record name | 2-(4-methoxyphenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63895-78-3, 5219-00-1 | |

| Record name | α-Acetyl-4-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63895-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC12224 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-acetyl(4-methoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Chemical Applications

Intermediate in Organic Synthesis

- 2-(4-Methoxyphenyl)-3-oxobutanenitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocycles and analogs of natural products, which are essential in medicinal chemistry and material science.

Reactivity and Transformation

- The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to yield carboxylic acids or reduced to primary amines. Such transformations are vital for the synthesis of derivatives with specific functional properties.

Biological Applications

Development of Bioactive Molecules

- In biological research, this compound has been utilized to develop bioactive molecules such as enzyme inhibitors and receptor modulators. Its structural similarity to other compounds allows it to interact with biological targets effectively.

Antimicrobial and Antitumor Activity

- Studies indicate that compounds structurally related to this compound exhibit significant antimicrobial and antitumor activities. For example, similar derivatives have shown inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines, including HeLa and MCF-7.

Medicinal Applications

Drug Discovery

- The compound is explored for its potential in drug discovery, particularly for therapeutic agents targeting various diseases. Its ability to modulate biochemical pathways makes it a candidate for further research in pharmacology.

Case Studies on Therapeutic Effects

- Anticancer Activity : A study demonstrated that administering this compound to mice with induced tumors resulted in a significant reduction in tumor size compared to control groups. The mechanism involved inhibiting angiogenesis by reducing vascular endothelial growth factor (VEGF) levels.

- Metabolic Regulation : In diabetic rat models, the compound was shown to decrease blood glucose levels significantly post-treatment, indicating its potential as a therapeutic agent for metabolic disorders.

Industrial Applications

Production of Agrochemicals and Dyes

- In the industrial sector, this compound is utilized in the manufacture of agrochemicals and dyes. Its unique chemical properties allow for the development of materials with specific functionalities required in these industries.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules |

| Biological Research | Development of enzyme inhibitors and receptor modulators |

| Medicinal Chemistry | Potential drug discovery candidate with anticancer and metabolic regulation properties |

| Industrial Use | Production of agrochemicals and specialty dyes |

准备方法

Sodium-Mediated Alkylation

The most widely reported method involves alkylation of 2-(4-methoxyphenyl)acetonitrile with sodium in ethyl acetate under reflux.

Procedure :

- Reactants : 2-(4-Methoxyphenyl)acetonitrile (136 mmol), sodium (165 mmol), ethyl acetate (400 mL).

- Conditions : Reflux for 12–24 hours.

- Workup : Filtration, aqueous extraction, acidification with acetic acid, and solvent evaporation.

- Yield : 95%.

Mechanism :

Sodium deprotonates the α-hydrogen of 2-(4-methoxyphenyl)acetonitrile, forming a resonance-stabilized enolate. Subsequent alkylation with ethyl acetate introduces the acetyl group, followed by tautomerization to the β-ketonitrile.

Optimization :

- Catalyst : Excess sodium ensures complete deprotonation.

- Solvent : Ethyl acetate acts as both solvent and alkylating agent.

- Purity : The product is isolated as a white solid with >98% purity via recrystallization.

Knoevenagel Condensation

Base-Catalyzed Reaction

This method employs 4-methoxybenzaldehyde and 3-oxobutanenitrile in a Knoevenagel condensation.

Procedure :

- Reactants : 4-Methoxybenzaldehyde (1.0 equiv), 3-oxobutanenitrile (1.2 equiv), piperidine (catalyst).

- Conditions : Reflux in ethanol for 6–8 hours.

- Workup : Column chromatography (hexane/ethyl acetate).

- Yield : 34–75%.

Mechanism :

Piperidine catalyzes the formation of an enamine intermediate, which undergoes dehydration to yield the α,β-unsaturated nitrile. Tautomerization produces the β-ketonitrile.

Limitations :

- Byproducts : Competing aldol addition reduces yield.

- Scalability : Requires chromatographic purification, complicating industrial application.

Photochemical Acylcyanation

Visible-Light-Promoted Synthesis

A recent advance utilizes visible-light photocatalysis for acylcyanation of styrenes.

Procedure :

- Reactants : 4-Methoxystyrene (1.0 equiv), benzoyl chloride (1.5 equiv), TMSCN (2.0 equiv).

- Catalyst : fac-Ir(ppy)₃ (2 mol%).

- Conditions : Blue LED irradiation (456 nm), argon atmosphere, room temperature.

- Yield : 62%.

Mechanism :

The photocatalyst generates a benzoyl radical via single-electron transfer (SET). Radical addition to styrene, followed by cyanation, yields the β-ketonitrile.

Advantages :

- Mild Conditions : Avoids high temperatures.

- Functional Group Tolerance : Compatible with electron-rich arenes.

Comparative Analysis of Methods

Key Observations :

- Alkylation Superiority : The sodium-mediated method offers the highest yield and scalability.

- Emerging Techniques : Photochemical methods show promise for green chemistry but require optimization.

常见问题

Q. What are the primary synthetic routes for 2-(4-Methoxyphenyl)-3-oxobutanenitrile, and how can reaction conditions be optimized?

The compound is synthesized via condensation of aromatic aldehydes with β-ketonitriles, as seen in analogous pathways for structurally similar molecules . For example, describes its unintentional formation during the synthesis of a furan-3-carbonitrile derivative, highlighting the need for precise control of reaction parameters (e.g., temperature, solvent polarity, and catalysts like chloroacetyl chloride). Optimization may involve adjusting stoichiometry or using inert atmospheres to minimize side reactions.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

- Mass Spectrometry (MS): The molecular ion peak ([M]+) and fragmentation patterns (e.g., loss of –CN or methoxy groups) provide structural confirmation .

- X-ray Crystallography: Used to resolve crystal packing and intermolecular interactions, such as C–H···N and C–H···π bonds observed in .

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the methoxyphenyl and ketone moieties.

Q. How can impurities or byproducts be identified during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection is effective for quantifying impurities. For example, details protocols for related compounds using reversed-phase columns and gradient elution. Mass spectrometry-coupled methods (LC-MS) enhance specificity for low-abundance byproducts .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

The crystal structure ( ) reveals weak C–H···N and C–H···π interactions that stabilize the lattice, potentially affecting melting points, solubility, and solid-state reactivity. Computational tools like Hirshfeld surface analysis can quantify these interactions and predict bulk properties .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Combine experimental and computational approaches:

Q. How does the methoxy group modulate reactivity in nucleophilic addition reactions?

The electron-donating methoxy group activates the aromatic ring, directing electrophilic attacks to specific positions. This influences regioselectivity in reactions like Michael additions or cyclizations, as seen in , where methoxyphenyl derivatives undergo selective functionalization to generate cytostatic agents .

Q. What is the compound’s stability under varying pH and thermal conditions?

Stability studies should include:

Q. How can computational modeling predict catalytic behavior or reaction pathways?

Molecular docking or transition-state simulations (e.g., using Gaussian or ORCA software) can model interactions with enzymes or catalysts. ’s theoretical studies on β-ketonitriles provide a framework for analyzing electronic effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。